![molecular formula C25H20FN3O B2730747 3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185000-19-4](/img/structure/B2730747.png)

3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

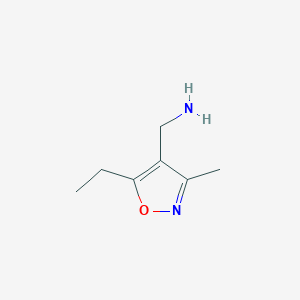

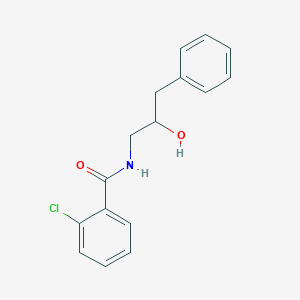

3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one (referred to as "compound X" henceforth) is a novel chemical compound that has recently gained attention in the scientific community for its potential applications in various fields of research.

Wissenschaftliche Forschungsanwendungen

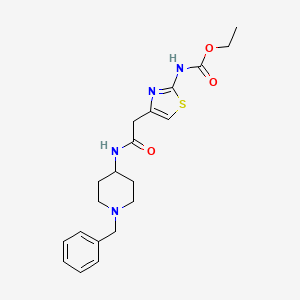

Synthesis and Structural Analysis

The synthesis and structural analysis of closely related compounds to 3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one have been explored, emphasizing the potential biological activity and crystal structure understanding. For instance, Ivashchenko et al. (2019) developed a method for synthesizing a similar compound, highlighting its structure through X-ray crystal analysis and evaluating its potential as a hepatitis B virus inhibitor based on molecular docking studies, showing nanomolar inhibitory activity in vitro (Ivashchenko et al., 2019).

Heterocyclic Compound Synthesis

The creation of heterocyclic compounds, including those with a pyrimido[5,4-b]indole skeleton, involves methodologies that allow for diverse structural possibilities, which are critical in biomedical applications. Han et al. (2009) demonstrated a microwave-assisted synthesis method for generating a range of heterocyclic compounds, providing a foundation for fast, efficient synthesis techniques that could be applied to similar compounds (Han et al., 2009).

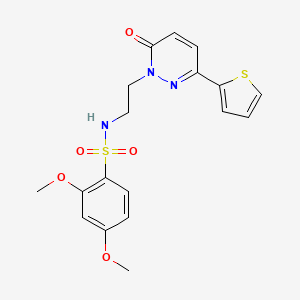

Organic Solar Cell Applications

The modification of N-annulated perylene diimide dimers, which share structural motifs with this compound, has been studied for their potential use in organic solar cells. Nazari et al. (2018) synthesized compounds with benzyl and fluorinated benzyl side chains, demonstrating their effectiveness as non-fullerene acceptors in solar cells, achieving power conversion efficiencies of up to 5.8% (Nazari et al., 2018).

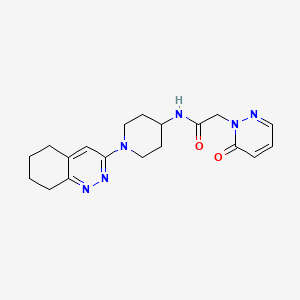

Antitumor Activity

Research into the antitumor activity of pyrimidine derivatives, akin to the compound of interest, has shown promising results. For example, Raić-Malić et al. (2000) synthesized new pyrimidine derivatives displaying significant antitumor activities, indicating the potential therapeutic applications of such compounds (Raić-Malić et al., 2000).

Anticancer Agents

Novel N-benzyl aplysinopsin analogs, which bear structural resemblance to the compound , have been synthesized and evaluated for their anticancer properties. Penthala et al. (2011) identified compounds with potent growth inhibition against melanoma and ovarian cancer cells, highlighting the compound's potential as lead compounds for antitumor agent development (Penthala et al., 2011).

Eigenschaften

IUPAC Name |

3-benzyl-5-[(2-fluorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O/c1-17-11-12-22-20(13-17)23-24(29(22)15-19-9-5-6-10-21(19)26)25(30)28(16-27-23)14-18-7-3-2-4-8-18/h2-13,16H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGUMTKAKAQKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2730666.png)

![Tert-butyl [(2-aminophenyl)sulfonyl]acetate](/img/structure/B2730667.png)

![1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730678.png)

![6-(2-Methoxyphenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2730681.png)

![6-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B2730682.png)